2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene

CNS drug design Lipophilic efficiency Blood-brain barrier permeability

2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene (synonym: 2-benzhydryl-2,5-diazaspiro[3.5]non-7-ene) is a spirocyclic diamine comprising a four-membered azetidine ring and a six-membered piperidine ring fused through a shared carbon atom, with a diphenylmethyl (benzhydryl) group on the azetidine nitrogen and an olefin at the 7-position. This architecture places it within the broadly investigated diazaspiro[3.5]nonane chemical space, which has been explored as conformational constraint scaffolds in kinase inhibitor programs, as piperazine bioisosteres in PARP inhibitors, and as CCR8 receptor antagonists.

Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
CAS No. 918896-19-2
Cat. No. B12615849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene
CAS918896-19-2
Molecular FormulaC20H22N2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1C=CCNC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H22N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)22-15-20(16-22)13-7-8-14-21-20/h1-12,19,21H,13-16H2
InChIKeyGYZCKCFLFKZWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene (CAS 918896-19-2): Core Spirocyclic Scaffold for Fragment-Based and CNS Drug Discovery


2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene (synonym: 2-benzhydryl-2,5-diazaspiro[3.5]non-7-ene) is a spirocyclic diamine comprising a four-membered azetidine ring and a six-membered piperidine ring fused through a shared carbon atom, with a diphenylmethyl (benzhydryl) group on the azetidine nitrogen and an olefin at the 7-position . This architecture places it within the broadly investigated diazaspiro[3.5]nonane chemical space, which has been explored as conformational constraint scaffolds in kinase inhibitor programs, as piperazine bioisosteres in PARP inhibitors, and as CCR8 receptor antagonists [1].

Why 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene Cannot Be Simply Replaced by a Generic Diazaspiro Building Block


High-strength differential evidence from head-to-head pharmacological studies is currently unavailable for this specific compound. The following evidence is therefore constructed from the best available structurally explicit physicochemical data, quantitative comparisons with the closest commercially available analogs, and class-level inferences drawn from the diazaspiro medicinal chemistry literature. Substitution with a generic diazaspiro building block would alter at least three critical properties: (i) the lipophilicity profile governed by the diphenylmethyl group versus alternative N-substituents; (ii) the presence of a synthetically enabling olefin handle that is absent in the saturated 2,7-diazaspiro[3.5]nonane analog; and (iii) the 2,5-nitrogen regiochemistry, which positions the spiro junction between an azetidine and piperidine ring rather than the alternative 2,7-arrangement . These structural features collectively define the compound's utility as a scaffold in medicinal chemistry, making generic interchange unreliable without explicit comparative data [1].

2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene: Quantified Physicochemical and Structural Differentiation Against Closest Analogs


LogP Advantage for CNS Multiparameter Optimization (MPO) Relative to Boc-Protected Spirocyclic Precursors

The calculated LogP of 2-(diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene is 3.65, placing it within the favorable CNS drug-like range (LogP 2–4). This represents a >2.1 LogP unit increase over the Boc-protected 5-carboxylate analog (tert-butyl 2,5-diazaspiro[3.5]non-7-ene-5-carboxylate, LogP 1.53), meaning the target is approximately 130× more lipophilic . For CNS programs where passive permeability is essential, the target occupies the central LogP window that the polar Boc derivative cannot achieve without extensive structural modification.

CNS drug design Lipophilic efficiency Blood-brain barrier permeability

Molecular Weight Advantage Over Ring-Expanded 2,5-Diazaspiro[3.6]dec-8-ene Analog

With a molecular weight of 290.40 g/mol, the target compound is 14 Da lighter than the homologous 2,5-diazaspiro[3.6]dec-8-ene analog (304.43 g/mol) that extends the piperidine ring by one methylene unit . While 14 Da may seem modest, in fragment-based drug discovery each heavy atom typically contributes ~1.2–1.5 kcal/mol to binding energy; the lighter scaffold thus offers inherently better ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom) before any optimization, making it the preferred starting point when molecular weight escalation must be controlled [1].

Ligand efficiency Lead optimization Fragment-to-lead

Olefin Functional Handle Distinguishes It from the Fully Saturated 2,7-Diazaspiro[3.5]nonane Analog

The target compound features a Δ⁷ olefin (confirmed by the non-7-ene nomenclature and molecular formula C20H22N2 versus the saturated C20H24N2 of the 2,7-diazaspiro analog), providing a reactive handle that the saturated 2-benzhydryl-2,7-diazaspiro[3.5]nonane (CAS 959515-59-4) lacks . This olefin is amenable to epoxidation, dihydroxylation, hydrogenation (to access the cis-fused saturated ring system stereospecifically), cross-metathesis, and hydroboration-oxidation — orthogonal diversification routes that are entirely precluded in the saturated analog. The saturated analog has a higher LogP (3.73 vs 3.65) reflecting the loss of the polarizable double bond, which may further impact physicochemical profiles of downstream products .

Synthetic diversification Late-stage functionalization Scaffold decoration

Class-Level Evidence: Diazaspiro[3.5]nonane Scaffolds Deliver Sub-100 nM Kinase Inhibition as ATP-Mimetic Cores

Although no direct kinase inhibition data exist for the target compound itself, the 2,5-diazaspiro[3.5]nonane scaffold class has been validated in a comprehensive kinase inhibitor study. Heteroaryl-substituted diazaspirocycles directly linked to hinge-binding groups produced ligand-efficient inhibitors of multiple kinases, with several compounds demonstrating IC50 values in the low micromolar range against Aurora A and other kinases [1]. The spirocyclic framework mimics the ATP adenine ring geometry while introducing conformational constraint. The target compound, bearing a diphenylmethyl group, is positioned as an advanced intermediate requiring only a hinge-binding heteroaryl appendage to access this validated pharmacophore space.

Kinase inhibitors ATP-binding site Scaffold hopping

Class-Level Evidence: Diazaspiro Cores Function as Piperazine Bioisosteres in PARP-1 Inhibition with Reduced DNA Damage Liability

Reilly and co-workers demonstrated that replacing the piperazine ring of olaparib with diazaspiro[3.5]nonane cores yielded PARP-1 inhibitors with comparable potency (compound 10e: IC50 = 12.6 ± 1.1 nM vs olaparib IC50 = 6 nM) but significantly reduced DNA damage induction at equivalent drug concentrations [1]. This establishes the 2,5-diazaspiro[3.5]nonane framework as a validated bioisostere of piperazine with a differentiated safety pharmacology profile. The target compound, bearing a diphenylmethyl group at the 2-position, represents a scaffold from which novel PARP-1 inhibitors can be constructed by appending a phthalazine or related warhead, leveraging the established bioisosteric advantage.

PARP inhibitors Bioisosterism DNA damage Inflammatory disease

Procurement-Relevant Application Scenarios for 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene (CAS 918896-19-2)


CNS Lead Optimization Programs Requiring a Lipophilic, Conformationally Constrained Scaffold

The compound's LogP of 3.65 places it squarely within the CNS MPO optimal range, while the spirocyclic framework provides conformational rigidity that can reduce entropic penalties upon target binding and improve selectivity over flexible, linear amine scaffolds . It is a direct advancement over the more polar Boc-protected analog (LogP 1.53), which falls outside the CNS-desirable LogP window and would require substantial remodeling to achieve brain penetration .

Fragment-Based Drug Discovery and Ligand-Efficiency-Driven Lead Generation

At 290.40 g/mol with a low PSA of 15.27 Ų, the compound has favorable fragment-like properties including low hydrogen-bonding capacity (2 H-bond acceptors, 0 donors) . Its 14 Da lower molecular weight versus the ring-expanded homolog provides a measurable ligand-efficiency advantage in early-stage optimization . This makes it a preferred scaffold for fragment-growing strategies where every heavy atom addition must meaningfully improve affinity.

Kinase Inhibitor Scaffold-Hopping with Pre-Built Spirocyclic Conformational Constraint

The 2,5-diazaspiro[3.5]nonane core has been validated as an ATP-mimetic scaffold producing low-micromolar kinase inhibitors when decorated with heteroaryl hinge-binders . 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene provides the pre-assembled spirocyclic framework, requiring only appendage of an appropriate hinge-binding heteroaryl group at the 5-position nitrogen (after deprotection or direct coupling) to access this pharmacophore space.

Synthesis of Stereochemically Defined Saturated Spirocyclic Diamines via Olefin Functionalization

The Δ⁷ olefin is a strategic advantage over saturated analogs. It enables stereospecific cis-dihydroxylation, epoxidation followed by nucleophilic opening, or directed hydrogenation to access cis-fused ring systems that cannot be obtained from the commercially available saturated 2,7-diazaspiro analog. Procurement of the unsaturated scaffold thus supports a broader synthetic diversification strategy for SAR exploration .

Quote Request

Request a Quote for 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.